An In-Depth Technical Guide to the Molecular Structure and Significance of 2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid
An In-Depth Technical Guide to the Molecular Structure and Significance of 2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid
Abstract: This technical guide provides a comprehensive analysis of 2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid, a molecule of significant interest in medicinal chemistry. As a derivative of thiosalicylic acid, its structure is tailored for potential inhibitory action against microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. This document details the molecule's identity, a robust synthetic pathway, and a complete framework for its structural elucidation using modern spectroscopic techniques. Furthermore, it explores the structure-activity relationships that underpin its potential therapeutic efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's chemical and biological landscape.
Introduction: The Therapeutic Promise of mPGES-1 Inhibition
The Prostaglandin E2 Pathway in Inflammation
Inflammation is a complex biological response intricately linked to the arachidonic acid cascade. A key mediator in this pathway is Prostaglandin E2 (PGE2), which is produced by the sequential action of cyclooxygenase (COX) enzymes and terminal prostaglandin synthases.[1] Microsomal prostaglandin E synthase-1 (mPGES-1) is a critical terminal enzyme that catalyzes the conversion of PGH2, the product of COX enzymes, into PGE2.[2] While PGE2 is vital for physiological functions, its overexpression is a hallmark of numerous inflammatory diseases, pain, fever, and cancer.[2][3]
mPGES-1 as a Drug Target: Advantages over NSAIDs and Coxibs
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors (coxibs) act upstream by blocking the COX enzymes.[2] This non-selective inhibition can disrupt the production of other essential prostanoids, leading to significant gastrointestinal and cardiovascular side effects. Targeting mPGES-1 offers a more refined therapeutic strategy.[1] Since mPGES-1 is the specific terminal synthase for inducible PGE2 production during inflammation, its selective inhibition is expected to reduce inflammation-driven PGE2 levels without affecting the broader prostanoid balance, promising a safer anti-inflammatory profile.[1][4]
Introduction to 2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid
2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid (CAS No. 385383-43-7) emerges from a class of compounds designed to selectively target mPGES-1.[5] Its structure combines a thiosalicylic acid scaffold, providing the acidic moiety often crucial for active site interaction, with a lipophilic 2,5-dimethylbenzyl group, which can enhance binding affinity and cellular permeability. This guide will dissect the molecular architecture of this compound, providing the technical foundation required for its synthesis, characterization, and evaluation as a potential therapeutic agent.
Molecular Identity and Physicochemical Properties
Compound Identification
A precise understanding of a compound's identity is fundamental to all further research and development.
| Property | Value | Source |
| IUPAC Name | 2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid | |
| CAS Number | 385383-43-7 | [5] |
| Molecular Formula | C₁₆H₁₆O₂S | [5] |
| Molecular Weight | 288.36 g/mol | Calculated |
| Related Compounds | Methyl 2-[(2,5-dimethylbenzyl)sulfanyl]benzenecarboxylate | [6] |
Molecular Structure
The structure of the title compound consists of a benzoic acid ring substituted at the 2-position with a 2,5-dimethylbenzyl thioether group.
Caption: 2D representation of 2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid.
Synthesis and Purification
The synthesis of 2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid is logically approached via an S-alkylation of thiosalicylic acid, a common and efficient method for forming aryl thioethers.
Retrosynthetic Analysis
A retrosynthetic approach reveals the key disconnection at the sulfur-benzyl carbon bond, identifying thiosalicylic acid and a suitable 2,5-dimethylbenzyl halide as the primary starting materials.
Caption: Retrosynthetic pathway for the target molecule.
Detailed Experimental Protocol: Synthesis
This protocol describes the nucleophilic substitution reaction between the thiolate of thiosalicylic acid and 2,5-dimethylbenzyl chloride.
Materials:
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Thiosalicylic acid (1.0 eq)
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2,5-Dimethylbenzyl chloride (1.05 eq)
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Sodium hydroxide (2.1 eq)
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Ethanol
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Deionized water
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Hydrochloric acid (concentrated)
Procedure:
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Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiosalicylic acid in ethanol. Add an aqueous solution of sodium hydroxide (2.1 eq) dropwise at room temperature.
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Causality: The first equivalent of NaOH deprotonates the more acidic carboxylic acid proton, while the second equivalent deprotonates the thiol, generating the nucleophilic thiophenoxide required for the reaction.
-
-
Alkylation: To the resulting solution, add 2,5-dimethylbenzyl chloride (1.05 eq), either neat or as a solution in ethanol.
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Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Causality: Heating provides the necessary activation energy for the Sₙ2 reaction to proceed at a practical rate.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
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Acidification: Dilute the remaining aqueous residue with water and cool in an ice bath. Acidify the solution by slow, dropwise addition of concentrated hydrochloric acid until the pH is ~2. This will precipitate the crude product.
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Causality: Acidification protonates the carboxylate salt, rendering the product insoluble in the aqueous medium and allowing for its isolation.
-
-
Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid as a solid.
Structural Elucidation and Characterization
A combination of spectroscopic methods is required to unambiguously confirm the structure of the synthesized product.
Caption: Workflow for the structural characterization of the final product.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides information on the electronic environment and connectivity of protons in the molecule.
| Expected Signal | Approx. δ (ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid | 12.0 - 13.0 | broad singlet | 1H | -COOH |
| Aromatic | 7.0 - 8.2 | multiplet | 7H | Ar-H |
| Methylene | ~4.2 | singlet | 2H | -S-CH₂-Ar |
| Methyl | ~2.3 | singlet | 3H | Ar-CH₃ |
| Methyl | ~2.2 | singlet | 3H | Ar-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Strong, broad signal due to hydrogen bonding |
| C-H (Aromatic) | 3100 - 3000 | Sharp, medium intensity |
| C-H (Aliphatic) | 3000 - 2850 | Sharp, medium intensity |
| C=O (Carboxylic Acid) | 1710 - 1680 | Strong, sharp signal |
| C=C (Aromatic) | 1600, 1475 | Medium to weak sharp signals |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an exact mass of the molecular ion, confirming the elemental composition.
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Expected [M+H]⁺ for C₁₆H₁₇O₂S⁺: 289.0944
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Expected [M-H]⁻ for C₁₆H₁₅O₂S⁻: 287.0798
Structure-Activity Relationship (SAR) Insights
The molecular structure of 2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid is designed with specific features to interact with the active site of mPGES-1.
-
Carboxylic Acid Moiety: This acidic group is a key pharmacophore. It is hypothesized to form crucial hydrogen bonds or ionic interactions with positively charged residues, such as Arginine (e.g., Arg126), within the mPGES-1 active site, anchoring the inhibitor.[1][7]
-
Thioether Linkage: The flexible thioether linker allows the two aromatic rings to adopt an optimal conformation within the binding pocket. Its length and angle are critical for positioning the benzyl group correctly.
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2,5-Dimethylbenzyl Group: This bulky, lipophilic moiety is designed to fit into a hydrophobic pocket within the enzyme.[7] The substitution pattern is critical; the methyl groups can enhance binding through van der Waals interactions and may provide a degree of steric hindrance that improves selectivity over other enzymes.
Conclusion and Future Directions
2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid is a rationally designed molecule with strong potential as a selective inhibitor of mPGES-1. This guide has provided a comprehensive overview of its molecular structure, a reliable synthetic protocol, and a robust framework for its characterization. The inherent features of its structure—an acidic anchor, a flexible linker, and a lipophilic binding group—are consistent with known structure-activity relationships for mPGES-1 inhibitors.[3][7]
Future work should focus on obtaining empirical data through the execution of the described synthetic and analytical protocols. Subsequent in vitro and in vivo assays are necessary to quantify its inhibitory potency against mPGES-1, determine its selectivity over COX enzymes, and evaluate its potential as a next-generation anti-inflammatory agent.
References
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Roy, A., & Kuno, M. (2016). Insights into the structure activity relationship of mPGES-1 inhibitors: Hints for better inhibitor design. International Journal of Biological Macromolecules, 88, 355-363. [Link]
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He, S., et al. (2007). Human Microsomal Prostaglandin E Synthase-1 (mPGES-1) Binding with Inhibitors and the Quantitative Structure−Activity Correlation. Journal of Medicinal Chemistry, 50(26), 6615-6624. [Link]
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Hanke, T., et al. (2012). Structure–Activity Relationship of Nonacidic Quinazolinone Inhibitors of Human Microsomal Prostaglandin Synthase 1 (mPGES 1). Journal of Medicinal Chemistry, 55(8), 3935-3945. [Link]
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NextSDS. (n.d.). 2-[(2,5-DIMETHYLBENZYL)SULFANYL]BENZENECARBOXYLIC ACID — Chemical Substance Information. Retrieved from [Link]
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Koeberle, A., & Werz, O. (2014). Identification and development of mPGES-1 inhibitors: where we are at? Future Medicinal Chemistry, 6(13), 1485-1509. [Link]
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Ding, Y., et al. (2020). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Acta Pharmaceutica Sinica B, 10(1), 35-49. [Link]
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NextSDS. (n.d.). METHYL 2-[(2,5-DIMETHYLBENZYL)SULFANYL]BENZENECARBOXYLATE — Chemical Substance Information. Retrieved from [Link]
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